molecular formula C9H13N3O2 B6599051 ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate CAS No. 2760415-29-8

ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate

Cat. No.: B6599051
CAS No.: 2760415-29-8
M. Wt: 195.22 g/mol
InChI Key: RODZQPHFRPILPS-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate is a heterocyclic compound with a molecular formula of C9H13N3O2. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. The presence of the cyclopropyl group adds to its unique structural characteristics, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate typically involves the condensation of ethyl cyanoacetate with triethyl orthoformate and acetic anhydride, followed by cyclization with hydrazine hydrate. The reaction is carried out under reflux conditions at elevated temperatures to ensure complete conversion .

  • Step 1: Synthesis of Ethoxycarbonylmethylene Cyanoacetate

      Reagents: Ethyl cyanoacetate, triethyl orthoformate, acetic anhydride

      Conditions: Reflux at 140°C for 4 hours

      Product: Ethoxycarbonylmethylene cyanoacetate

  • Step 2: Cyclization to Form this compound

      Reagents: Ethoxycarbonylmethylene cyanoacetate, hydrazine hydrate

      Conditions: Reflux in ethanol for 6 hours

      Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylate positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Pyrazole oxides

    Reduction: Hydrazine derivatives

    Substitution: Various substituted pyrazoles depending on the reagents used

Scientific Research Applications

Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4-pyrazolecarboxylate
  • Ethyl 5-amino-1H-pyrazole-4-carboxylate
  • 3-amino-4-ethoxycarbonylpyrazole

Uniqueness

Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Biological Activity

Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with an amino group and a cyclopropyl substituent. Its molecular formula is C9H12N4O2C_9H_{12}N_4O_2, and it has a molecular weight of approximately 196.22 g/mol. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound has been shown to bind selectively to specific enzymes, influencing their catalytic functions. For instance, it has demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds typically range around 250 µg/mL, indicating moderate antimicrobial potential .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored, particularly through its action on inflammatory cytokines. Studies have reported that it can inhibit the production of tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) in cell models, suggesting a role in managing inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to SAR:

Compound VariantSubstituentIC50 (nM)Biological Activity
Base CompoundNone-Reference
Variant ACyclopropyl200CDK Inhibition
Variant BMethyl150Antimicrobial
Variant CFluoro50Anti-inflammatory

The modifications on the pyrazole ring significantly affect the compound's potency and selectivity towards specific biological targets.

Case Study 1: CDK Inhibition

In a study focusing on the inhibition of CDK16, this compound exhibited an EC50 value of approximately 33 nM, demonstrating its potential as a selective inhibitor within the PCTAIRE family of kinases . This inhibition was associated with cell cycle arrest in the G2/M phase, indicating its utility in cancer therapy.

Case Study 2: Antimicrobial Evaluation

A series of experiments assessed the antimicrobial efficacy of this compound against several bacterial strains. Results showed that derivatives with electron-withdrawing groups had enhanced activity compared to those without, highlighting the importance of substituent choice in developing effective antimicrobials .

Properties

IUPAC Name

ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6(5-3-4-5)8(10)12-11-7/h5H,2-4H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODZQPHFRPILPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)N)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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